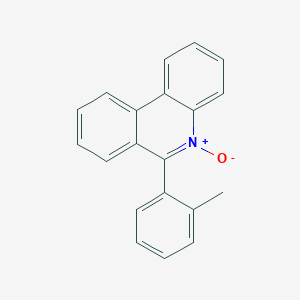
3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiocyanate group (-SCN) attached to a phenyl ring substituted with tert-butyl, hydroxy, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate typically involves the thiocyanation of the corresponding phenol derivative. One common method is the reaction of 3-Tert-butyl-4-hydroxy-5-methylphenol with thiocyanogen (SCN2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thiol derivatives
Substitution: Various functionalized phenyl derivatives
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Tert-butyl-4-hydroxy-5-methylphenyl sulfide
- Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
Uniqueness
3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiocyanate group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
3957-69-5 |
|---|---|
Fórmula molecular |
C12H15NOS |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
(3-tert-butyl-4-hydroxy-5-methylphenyl) thiocyanate |
InChI |
InChI=1S/C12H15NOS/c1-8-5-9(15-7-13)6-10(11(8)14)12(2,3)4/h5-6,14H,1-4H3 |
Clave InChI |
RYWPHPITXKKLJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)(C)C)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


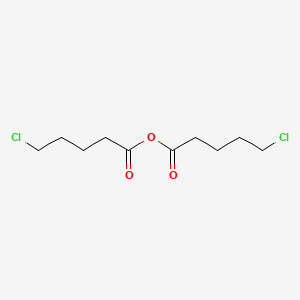

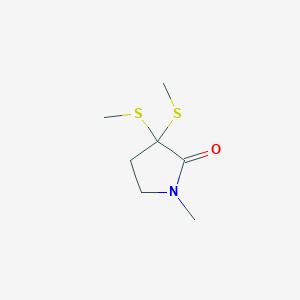
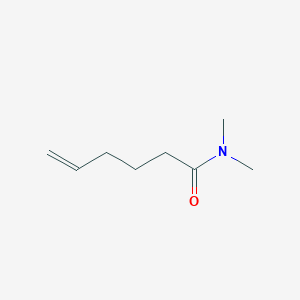
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
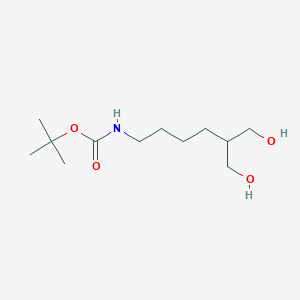
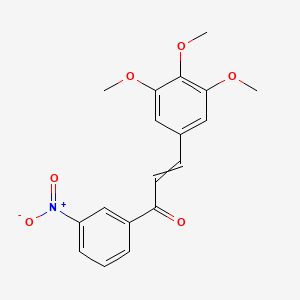
![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)

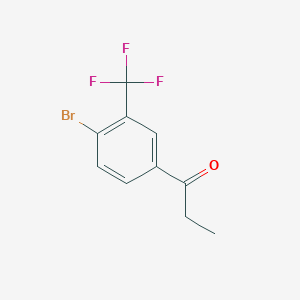

![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
